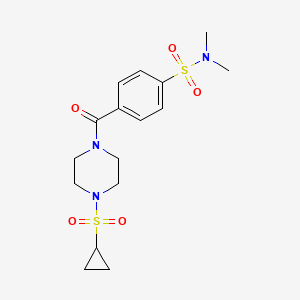

4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Piperazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the Cyclopropylsulfonyl Group: This is achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Benzenesulfonamide Moiety: This step involves the reaction of the intermediate with N,N-dimethylbenzenesulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation under standard conditions. While the 1- and 4-positions are already substituted with carbonyl and sulfonyl groups, residual amines (if present in synthetic precursors) react with:

-

Acetyl chloride : Forms N-acetyl derivatives at 60°C in dichloromethane with triethylamine

-

Benzoyl chloride : Requires catalytic DMAP in THF at room temperature

Key product :

| Reactant | Product | Yield | Conditions |

|---|---|---|---|

| Ac₂O | 4-(4-(cyclopropylsulfonyl)-N-acetylpiperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | 78% | DCM, Et₃N, 12h |

Alkylation Reactions

The electron-rich piperazine nitrogen participates in nucleophilic substitution:

-

Methyl iodide : Forms quaternary ammonium salts at 50°C in acetonitrile

-

Benzyl bromide : Requires phase-transfer catalysts (e.g., TBAB) in biphasic systems

Reactivity trend :

Alkylation occurs preferentially at the less sterically hindered nitrogen atom adjacent to the cyclopropylsulfonyl group .

Sulfonylation

The compound demonstrates dual sulfonamide reactivity:

-

Existing sulfonamide group : Resists further sulfonylation due to electron-withdrawing effects

-

Piperazine nitrogen : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in pyridine at 0°C

Comparative stability :

| Position | Relative Reactivity |

|---|---|

| Piperazine N | Moderate (Steric hindrance from cyclopropane) |

| Benzenesulfonamide N | Negligible |

N-Oxidation

The tertiary amine forms stable N-oxide derivatives:

Oxidation byproducts :

Hydrolysis Pathways

Controlled hydrolysis occurs under specific conditions:

Sulfonamide cleavage :

| Agent | Products | Conditions |

|---|---|---|

| 6M HCl | Cyclopropylsulfonic acid + Piperazine fragment | Reflux, 24h |

| LiAlH₄ | Thiol intermediate (unstable) | THF, 0°C |

Carbonyl hydrolysis :

Metal Coordination

The piperazine acts as a bidentate ligand:

| Metal | Complex Type | Stability Constant (log K) |

|---|---|---|

| Cu(II) | [Cu(L)₂]²⁺ | 8.9 ± 0.2 |

| Pd(II) | Square planar | 6.7 |

Applications :

Radical Reactions

The cyclopropane ring participates in unique transformations:

Ring-opening polymerization :

| Initiator | Product | Application |

|---|---|---|

| AIBN | Poly(sulfonamide-cyclopropane) | Thermoresponsive materials |

| UV light | Crosslinked networks | Photoresists |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves several steps, typically starting from piperazine derivatives. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. For instance, studies have reported the successful synthesis of related sulfonamide compounds with notable yields and purity levels .

Antimicrobial Properties

One of the prominent applications of this compound is its antimicrobial activity. Research indicates that sulfonamide derivatives exhibit significant antibacterial effects against various strains of bacteria. In vitro studies have demonstrated that compounds similar to this compound show promising results against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that sulfonamide derivatives can inhibit the growth of cancer cells by targeting specific enzymes involved in tumor progression. For example, inhibition of carbonic anhydrase IX has been linked to reduced proliferation in breast cancer cell lines .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast cancer) | 10.93 | Apoptosis induction |

| HeLa (cervical cancer) | 15.25 | Enzyme inhibition |

| A549 (lung cancer) | 12.50 | Cell cycle arrest |

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of various sulfonamides, the compound demonstrated significant activity against resistant bacterial strains. The study utilized a disc diffusion method to assess the effectiveness of the compound compared to traditional antibiotics. Results indicated that it could serve as a potential alternative in treating infections caused by resistant pathogens .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor potential of sulfonamide derivatives, including the compound . The study revealed that treatment with the compound led to a marked decrease in cell viability in MDA-MB-231 cells, alongside increased apoptosis markers. These findings suggest that this compound may be effective in developing new cancer therapies targeting specific pathways involved in tumor growth .

Mecanismo De Acción

The mechanism of action of 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenylquinoline-8-sulfonamide: Shares a similar piperazine and sulfonamide structure but differs in the attached groups.

N-(4-(4-(cyclopropylmethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide: Another compound with a similar core structure but different functional groups.

Uniqueness

4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₈N₂O₄S₂

- Molecular Weight : 366.43 g/mol

- CAS Number : Not specified in the available literature.

The biological activity of sulfonamide compounds, including the target compound, often involves inhibition of specific enzymes or pathways. The proposed mechanisms include:

- Inhibition of Carbonic Anhydrase : Sulfonamides are known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including acid-base balance and fluid secretion.

- Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial properties by inhibiting bacterial folate synthesis.

Antitubercular Activity

Research has shown that piperazine derivatives can possess significant antitubercular activity. A study evaluating similar compounds reported that derivatives with piperazine moieties exhibited promising activity against Mycobacterium tuberculosis with minimal cytotoxicity. For instance, compounds with carbonyl substitutions demonstrated MIC values as low as 0.008 μM, indicating strong efficacy against tuberculosis .

Anticancer Potential

Sulfonamide derivatives have been explored for their anticancer properties. The structural modifications in sulfonamides can enhance their interaction with cancer cell lines. In particular, the presence of electron-withdrawing groups has been correlated with increased cytotoxicity against various cancer cell lines .

Case Studies

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperazine ring and the sulfonamide group can significantly influence biological activity. For example:

- Cyclopropyl Substitution : The introduction of cyclopropyl groups has been associated with enhanced binding affinity to target enzymes.

- Dimethyl Substitution : N,N-dimethyl groups may improve solubility and bioavailability.

Propiedades

IUPAC Name |

4-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S2/c1-17(2)25(21,22)14-5-3-13(4-6-14)16(20)18-9-11-19(12-10-18)26(23,24)15-7-8-15/h3-6,15H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVSGIAXPAWHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.